2-(methacryloyloxy)ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
2-(methacryloyloxy)ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C20H18ClFN2O5 and its molecular weight is 420.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization : Kumar et al. (2019) developed a facile methodology for synthesizing a multifunctional 4H-pyran-3-carboxylate, including the compound . Their study highlights a single-step multicomponent reaction utilizing K2CO3 as a catalyst in an aqueous medium. This method offers excellent yield, operational ease, and eco-friendliness (Kumar et al., 2019).
Structural Studies : A study by Kathavarayan et al. (2022) focused on the synthesis of a crystalline organic compound similar to the one , characterizing it through spectral techniques and single-crystal XRD. Their analysis included Hirshfeld surface studies and frontier molecular orbital (FMO) approach for insight into the electronic properties (Kathavarayan et al., 2022).
Corrosion Inhibition : Research by Saranya et al. (2020) on pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, demonstrated their effectiveness as corrosion inhibitors for mild steel in sulfuric acid solutions. This study highlights the potential industrial applications of these compounds (Saranya et al., 2020).
Ultrasound-Assisted Synthesis : Kumbhani et al. (2022) reported on the ultrasound-assisted synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives under aqueous media. Their approach emphasizes the economic and eco-friendly aspects of the synthesis process (Kumbhani et al., 2022).
Antimicrobial Activity : Ghashang et al. (2013) described a solvent-free synthesis method for ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, including the compound . They evaluated these compounds for their antimicrobial activity against various bacterial and fungal strains, indicating potential applications in pharmaceuticals (Ghashang et al., 2013).
Mechanism of Action
Target of Action
It’s suggested that it may interact with monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depressive disorders .
Mode of Action
Given its potential interaction with monoamine neurotransmitters, it may work by modulating the release or reuptake of these neurotransmitters, thereby influencing mood regulation .
Biochemical Pathways
The compound may affect the noradrenergic, dopaminergic, and serotonergic systems, which are involved in the regulation of mood and emotion . The malfunction of these systems is often associated with depression . .
Result of Action
It’s suggested that the compound may have potential antidepressant effects, given its possible interaction with monoamine neurotransmitters .
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O5/c1-10(2)19(25)27-7-8-28-20(26)15-11(3)29-18(24)12(9-23)16(15)17-13(21)5-4-6-14(17)22/h4-6,16H,1,7-8,24H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFELJERLJOBQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=C(C=CC=C2Cl)F)C(=O)OCCOC(=O)C(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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